Spiro[5.7]trideca-1,4-dien-3-one
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Overview
Description
Spiro[57]trideca-1,4-dien-3-one is an organic compound with the molecular formula C₁₃H₁₈O It is characterized by a spirocyclic structure, which includes a spiro junction connecting two rings: a six-membered ring and an eight-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[5.7]trideca-1,4-dien-3-one involves multiple steps:
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Formation of 1-(Cyclooctylidenemethyl)piperidine
Reactants: Cyclooctanecarboxaldehyde and piperidine.
Conditions: Dissolved in toluene, refluxed under a nitrogen atmosphere for 6 hours.
Product: 1-(Cyclooctylidenemethyl)piperidine.
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Formation of Spiro[5.7]tridec-1-en-3-one
Reactants: 1-(Cyclooctylidenemethyl)piperidine and methyl vinyl ketone.
Conditions: Refluxed in absolute ethanol for 20 hours, followed by treatment with sodium acetate, acetic acid, and water, and further refluxing.
Product: Spiro[5.7]tridec-1-en-3-one.
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Formation of this compound
Reactants: Spiro[5.7]tridec-1-en-3-one and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Conditions: Dissolved in dioxane and refluxed.
Product: This compound.
Chemical Reactions Analysis
Types of Reactions
Spiro[5.7]trideca-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ to form different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the spiro junction or the double bonds.
Common Reagents and Conditions
Oxidation: DDQ in dioxane.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ leads to the formation of higher oxidation state compounds .
Scientific Research Applications
Spiro[5.7]trideca-1,4-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying spirocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[5.7]trideca-1,4-dien-3-one involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.7]tridec-1-en-3-one: A precursor in the synthesis of Spiro[5.7]trideca-1,4-dien-3-one.
This compound analogs: Compounds with similar spirocyclic structures but different functional groups or ring sizes.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other spirocyclic compounds .
Properties
CAS No. |
41138-71-0 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
spiro[5.7]trideca-1,4-dien-3-one |
InChI |
InChI=1S/C13H18O/c14-12-6-10-13(11-7-12)8-4-2-1-3-5-9-13/h6-7,10-11H,1-5,8-9H2 |
InChI Key |
MLTRUQVIEYRXFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)C=CC(=O)C=C2 |
Origin of Product |
United States |
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